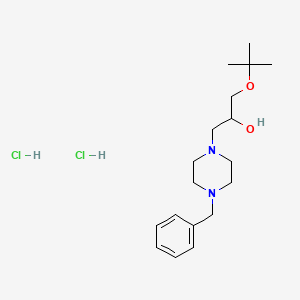
N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride
説明
N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride, also known as DMBA, is a chemical compound that has been used extensively in scientific research. DMBA is a derivative of the chemical compound butadiene, which is commonly used in the production of synthetic rubber. DMBA has been found to have a number of interesting properties that make it useful in a variety of research applications.
作用機序
N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride induces tumors by causing DNA damage in cells. Specifically, N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride causes mutations in the Kras and p53 genes, which are known to be involved in the development of many types of cancer. N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride also activates a number of signaling pathways that are involved in cell proliferation and survival, which can contribute to the development of tumors.
Biochemical and Physiological Effects:
N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride has been found to have a number of biochemical and physiological effects on experimental animals. In addition to its ability to induce tumors, N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride has been found to cause oxidative stress and inflammation in cells. N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride has also been found to affect the expression of a number of genes that are involved in cell growth and differentiation.
実験室実験の利点と制限
One of the main advantages of using N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride in lab experiments is its ability to induce tumors in experimental animals. This makes N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride a useful tool for studying the mechanisms of carcinogenesis and for testing the efficacy of potential cancer treatments. However, there are also some limitations to using N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride in lab experiments. One limitation is that N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride is a potent carcinogen, which means that it can be toxic to experimental animals if not handled properly. Another limitation is that N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride-induced tumors may not accurately reflect the development of tumors in humans, which can make it difficult to translate the results of lab experiments to clinical settings.
将来の方向性
There are a number of future directions for research involving N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride. One area of interest is the development of new drugs that can target the signaling pathways that are activated by N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride. Another area of interest is the use of N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride in combination with other chemicals to induce tumors in experimental animals. This can help researchers to better understand the complex interactions between different chemicals and the mechanisms of carcinogenesis. Finally, there is a need for further research into the safety and toxicity of N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride, particularly in relation to human exposure.
科学的研究の応用
N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride has been used extensively in scientific research due to its ability to induce tumors in experimental animals. N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride is commonly used in cancer research to study the mechanisms of carcinogenesis and to test the efficacy of potential cancer treatments. N-allyl-4-(2,5-dimethylphenoxy)but-2-en-1-amine hydrochloride has also been used in studies of the immune system and in the development of new drugs for a variety of diseases.
特性
IUPAC Name |
(E)-4-(2,5-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-4-9-16-10-5-6-11-17-15-12-13(2)7-8-14(15)3;/h4-8,12,16H,1,9-11H2,2-3H3;1H/b6-5+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVOMVZRFDDMNM-IPZCTEOASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC=CCNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OC/C=C/CNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4440409.png)
![3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4440417.png)
![1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4440422.png)


![2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4440449.png)




![4-methyl-N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440482.png)

![N-[3-(methylthio)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4440489.png)
